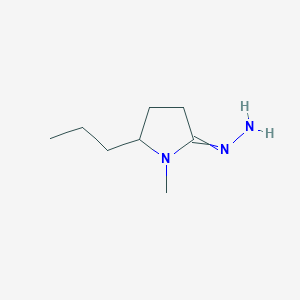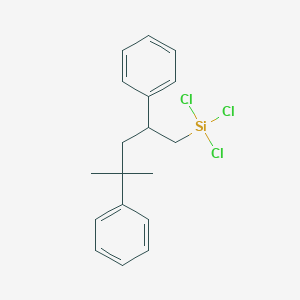
Trichloro(4-methyl-2,4-diphenylpentyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloro(4-methyl-2,4-diphenylpentyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three chlorine atoms and a 4-methyl-2,4-diphenylpentyl group. This compound is part of the broader class of organosilicon compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of Trichloro(4-methyl-2,4-diphenylpentyl)silane typically involves the reaction of 4-methyl-2,4-diphenylpentyl chloride with silicon tetrachloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
Trichloro(4-methyl-2,4-diphenylpentyl)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form alkoxysilanes and hydrochloric acid.
Reduction: Can be reduced by alkali metals to form polysilanes.
Substitution: Undergoes nucleophilic substitution reactions with various nucleophiles.
Common reagents used in these reactions include water, alcohols, and alkali metals. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Trichloro(4-methyl-2,4-diphenylpentyl)silane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules.
Medicine: Explored for its potential in drug delivery systems.
Industry: Utilized in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism of action of Trichloro(4-methyl-2,4-diphenylpentyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon-chlorine bonds are highly reactive and can undergo hydrolysis or substitution reactions, leading to the formation of silanols or alkoxysilanes. These reactions are facilitated by the electron-donating properties of the silicon atom, which stabilize the transition states and intermediates.
Comparaison Avec Des Composés Similaires
Trichloro(4-methyl-2,4-diphenylpentyl)silane can be compared with other similar compounds, such as:
Methyltrichlorosilane: A simpler organosilicon compound with a single methyl group.
Trichlorosilane: An inorganic compound with three chlorine atoms bonded to a silicon atom.
Dimethyldichlorosilane: Contains two methyl groups and two chlorine atoms bonded to silicon.
The uniqueness of this compound lies in its complex structure, which imparts distinct chemical properties and reactivity compared to simpler organosilicon compounds.
Propriétés
Numéro CAS |
61283-78-1 |
|---|---|
Formule moléculaire |
C18H21Cl3Si |
Poids moléculaire |
371.8 g/mol |
Nom IUPAC |
trichloro-(4-methyl-2,4-diphenylpentyl)silane |
InChI |
InChI=1S/C18H21Cl3Si/c1-18(2,17-11-7-4-8-12-17)13-16(14-22(19,20)21)15-9-5-3-6-10-15/h3-12,16H,13-14H2,1-2H3 |
Clé InChI |
GHUPXNUJPZUEPV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(C[Si](Cl)(Cl)Cl)C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14593374.png)
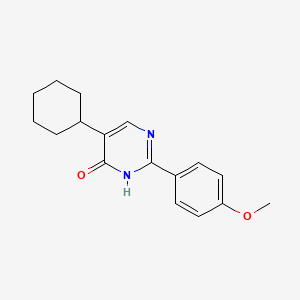
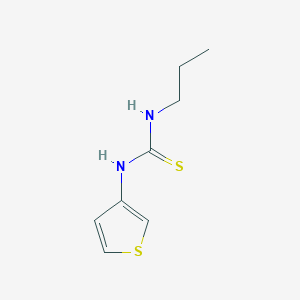
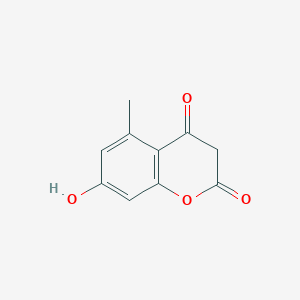
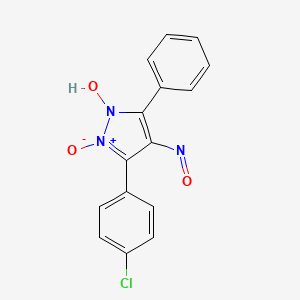
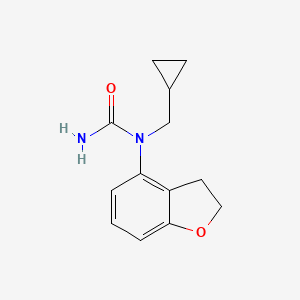
![3-[(2-Phenylhydrazinylidene)methyl]benzoic acid](/img/structure/B14593417.png)
![[3-(ethoxycarbonylamino)phenyl] N-hydroxy-N-phenylcarbamate](/img/structure/B14593425.png)
![Urea, N-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-N'-phenyl-](/img/structure/B14593431.png)
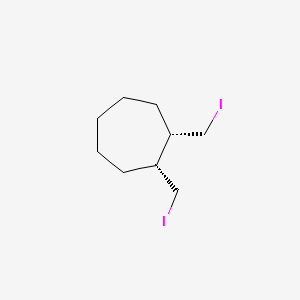
![(2Z)-3-(Diphenylmethyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14593437.png)
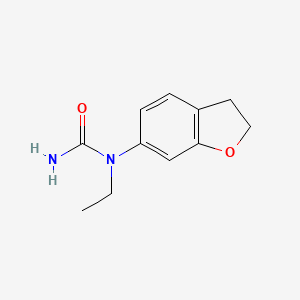
![Benzene, [[1-(phenylmethylene)propyl]thio]-](/img/structure/B14593443.png)
